4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound can form a complex with copper (II), where the copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand . This forms a square planar geometry .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
The compound and its copper (II) complex have shown antimicrobial activities . The complex has the minimum inhibitory concentration (MIC) value of 0.0781 mmol/L against Escherichia coli .
Preparation Methods
The synthesis of 4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2,5-dimethylphenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol include:
4-Chloro-2-methylphenol: This compound is used as a disinfectant and in the production of herbicides.
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol: This compound has similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-[(2,5-dimethylanilino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-4-11(2)14(7-10)17-9-12-8-13(16)5-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPDAHDRCIXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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